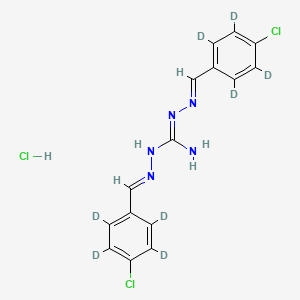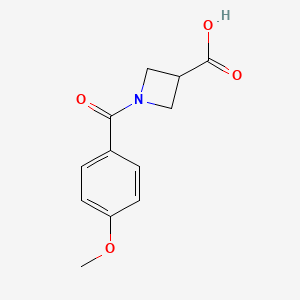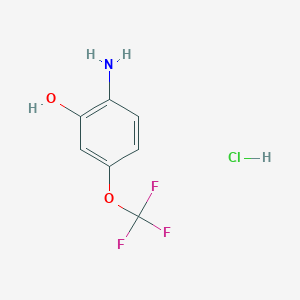
2-Amino-5-(trifluoromethoxy)phenol hydrochloride
Overview
Description
“2-Amino-5-(trifluoromethoxy)phenol hydrochloride” is an organic compound with the molecular formula C7H7ClF3NO2 . It is a high-quality reference standard . The compound is related to 2-Amino-5-(trifluoromethyl)phenol and 2-Fluoro-5-(trifluoromethyl)phenol , which are organic fluorinated building blocks .
Synthesis Analysis
The synthesis of related compounds has been discussed in various papers. For instance, a review discusses the synthesis of heterocycle-incorporated azo dye derivatives, which are potential scaffolds in the pharmaceutical sector . Another source mentions a reaction involving BBr3 in 1,2-dichloro-ethane at 0 - 25°C for 14 hours .Molecular Structure Analysis
The molecular weight of “this compound” is 229.58 g/mol . The structure of related compounds can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been discussed in various sources. For example, the introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity .Scientific Research Applications
Antioxidant Potency and Radical Scavenging Activity
Phenolic compounds, including derivatives like 2-amino-5-(trifluoromethoxy)phenol hydrochloride, are studied for their antioxidant properties. The action of such phenolic compounds has been explored as inhibitors of lipid peroxidation, indicating their potential as potent radical scavengers. This activity is crucial for understanding their role in protecting biological membranes against oxidative stress induced by various factors, such as Fe2+/ascorbate in biological systems. The antioxidant efficiency of phenolic compounds can vary significantly, influenced by their molecular structure, which affects their ability to stabilize phenoxyl radicals and act as chain-breaking antioxidants (Dinis, Maderia, & Almeida, 1994).
Environmental Persistence and Toxicity
The environmental impact and toxicity of phenolic compounds, especially antimicrobial agents like triclosan (which shares structural similarities with this compound), have been extensively studied. Triclosan, for instance, is known for its widespread use and subsequent detection in various environmental matrices. Its partial removal during wastewater treatment processes leads to its persistence in aquatic ecosystems, raising concerns about its bioaccumulation potential and toxicological effects on aquatic organisms. The environmental fate of such compounds, their transformation products, and their mechanisms of action, including potential endocrine-disrupting effects, are areas of significant research interest (Bedoux et al., 2012).
Advanced Material Synthesis
The incorporation of trifluoromethyl groups in aromatic compounds, including those similar to this compound, is a key area of research in material science. These groups can significantly alter the physical and chemical properties of materials, such as polymers and composites. For instance, the synthesis of novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers demonstrates the potential of such chemical modifications to enhance material properties like hydrophilicity, water flux, and dye rejection capabilities. This research contributes to the development of advanced filtration technologies and materials with improved performance for environmental and industrial applications (Liu et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-amino-5-(trifluoromethoxy)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2.ClH/c8-7(9,10)13-4-1-2-5(11)6(12)3-4;/h1-3,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGGREQNDBXTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803591-35-6 | |
| Record name | Phenol, 2-amino-5-(trifluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-5-(trifluoromethoxy)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(4-Fluoropiperidin-1-yl)methyl]phenol](/img/structure/B1532815.png)
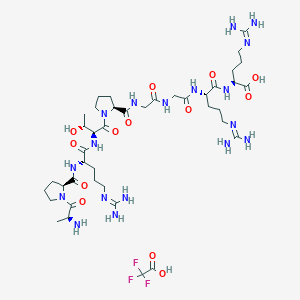
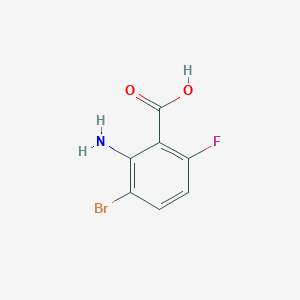
![N-[(2-fluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1532820.png)


